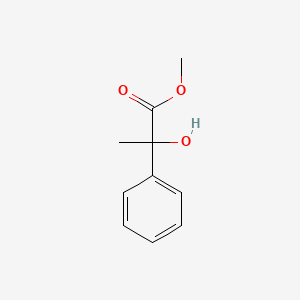

Methyl 2-hydroxy-2-phenylpropanoate

Description

Significance in Organic Synthesis and Fine Chemicals

The strategic placement of the hydroxyl and phenyl groups in Methyl 2-hydroxy-2-phenylpropanoate (B12648909) makes it a significant precursor in organic synthesis. It serves as an important intermediate in the preparation of various fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their exact chemical composition.

One of the notable applications of this compound is in the pharmaceutical industry. For instance, derivatives of 2-methyl-2'-phenylpropionic acid, which can be synthesized from intermediates related to methyl 2-hydroxy-2-phenylpropanoate, have demonstrated potent antihistamine activity. google.com These derivatives show high selectivity for the H1 receptor, which is a key target in the treatment of allergic conditions. google.com The ability to produce these compounds with high yield and purity is crucial for their potential therapeutic use. google.com

Furthermore, the enantiomerically pure forms of related 2-hydroxy-2-aryl-ethylamines are valuable in pharmaceuticals, and processes for their synthesis often involve intermediates with similar structural motifs. google.com The development of efficient synthetic routes to these chiral molecules is an active area of research, highlighting the importance of building blocks like this compound. nih.gov

Historical Development and Research Trajectories for α-Hydroxy Esters

The study of α-hydroxy esters is deeply rooted in the broader history of ester synthesis. The term "ester" was first introduced by the German chemist Leopold Gmelin in the first half of the 19th century. britannica.com Early methods of esterification involved the direct reaction of an alcohol with a carboxylic acid, a process that was often slow and resulted in low yields. nih.gov A significant advancement came with Williamson's discovery in 1851 of a more efficient method for producing ethers, which also shed light on the mechanisms of related reactions, including ester formation. nih.gov

The late 19th and early 20th centuries saw further progress, with Russian chemist Nikolaj Mensutkin's work between 1879 and 1883 on the differing reaction rates of various alcohols and acids. encyclopedia.com The development of the continuous process for ester manufacturing, patented in 1921, marked a major industrial milestone. encyclopedia.com

The synthesis of α-hydroxy esters specifically has presented unique challenges and opportunities. A key historical method involved the reaction of α-hydroxy-nitriles with alcohols in the presence of an acid catalyst. This approach laid the groundwork for later, more refined techniques.

Modern research on α-hydroxy esters has been heavily influenced by the increasing demand for enantiomerically pure compounds, particularly for pharmaceutical applications. This has led to the development of sophisticated asymmetric synthesis strategies. nih.gov Recent advancements include the use of masked acyl cyanide (MAC) reagents for the one-pot synthesis of α-siloxy esters from aldehydes and alcohols. encyclopedia.com Another area of intense research is the development of catalytic systems for the efficient and selective synthesis of α-hydroxy acids and their subsequent conversion to esters. For example, iridium-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol with alcohols has been shown to produce valuable α-hydroxy acids. acs.org

The research trajectory for α-hydroxy esters has thus evolved from fundamental studies of esterification to the development of highly selective and efficient methods for producing complex, chirally pure molecules for specific applications in the fine chemical and pharmaceutical industries.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(12,9(11)13-2)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMFKOGXDUTORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-95-7 | |

| Record name | methyl 2-hydroxy-2-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Hydroxy 2 Phenylpropanoate and Its Stereoisomers

Stereoselective Synthesis of Methyl 2-hydroxy-2-phenylpropanoate (B12648909)

The presence of a chiral center at the C2 position of methyl 2-hydroxy-2-phenylpropanoate necessitates the use of stereoselective synthetic strategies to obtain enantiomerically pure forms. These methods are crucial for the synthesis of biologically active molecules where specific stereoisomers are required.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound synthesis, this often involves the asymmetric addition of a nucleophile to a prochiral substrate.

One notable approach involves the use of a chiral phosphine (B1218219) catalyst in the formal [4+1]-annulation of ortho-hydroxy-containing para-quinone methides with allenoates. researchgate.net This method has been shown to produce densely functionalized dihydrobenzofurans, which can be precursors to the target molecule, with high enantiomeric ratios (up to 95:5) and yields (up to 90%). researchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate and a commercially available chiral phosphine catalyst. researchgate.net

Lipase-catalyzed reactions have also been explored for the stereoselective synthesis of related esters. biosynth.com For instance, the reaction between methanol (B129727) and phenylacetic acid catalyzed by a lipase (B570770) can produce methyl 2-phenylpropanoate. The stereoselectivity in such enzymatic reactions is a result of the enzyme's chiral active site. biosynth.com

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the synthesis of molecules with multiple stereocenters, controlling the relative stereochemistry is paramount. For precursors to this compound, diastereoselective control can be achieved through various means, including substrate-controlled and reagent-controlled methods.

A tandem approach combining hydroformylation of styrene (B11656) with an enzymatic dynamic kinetic resolution has demonstrated excellent conversion (>99%) and an enantiomeric ratio of 91:9 for the synthesis of (S)-2-phenylpropanol, a related chiral alcohol. researchgate.net This highlights the potential of combining chemo- and biocatalysis to achieve high diastereoselectivity.

Kinetic Resolution Strategies for Enantiomeric Purity

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. This technique relies on the differential rate of reaction of each enantiomer with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. wikipedia.org

The first reported kinetic resolution was achieved by Louis Pasteur and involved the use of a microorganism. wikipedia.org A more modern chemical example is the esterification of racemic mandelic acid with an optically active alcohol, (-)-menthol, which showed that the (+)-enantiomer reacted faster. wikipedia.org Enzymatic kinetic resolutions are particularly common, with lipases being frequently used to resolve racemic alcohols or esters through acylation or hydrolysis. For example, the resolution of racemic acyloins using a lipase in the presence of an acylating agent can yield products with high enantiomeric excess (ee). wikipedia.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is crucial when a molecule contains multiple reactive sites. The synthesis of this compound can involve reactions where specific functional groups must react in preference to others.

Esterification Reactions of 2-hydroxy-2-phenylpropanoic Acid Precursors

The direct esterification of 2-hydroxy-2-phenylpropanoic acid with methanol is a straightforward method to produce this compound. This reaction is typically catalyzed by an acid. learncbse.in To drive the equilibrium towards the product, the water formed during the reaction is often removed. learncbse.in

The preparation of the precursor, 2-phenylpropionic acid, can be achieved through various routes, including the hydrolysis of 2-phenylpropionitrile. google.com This hydrolysis is often carried out under basic conditions followed by acidification. google.com

| Reactants | Catalyst/Reagent | Product | Yield |

| 2-hydroxy-2-phenylpropanoic acid, Methanol | Acid Catalyst | This compound | - |

| 2-phenylpropionitrile, NaOH, H2O then H2SO4 | - | 2-phenylpropionic acid | >92% google.com |

Carbon-Carbon Bond Formation in α-Functionalized Esters

The formation of the carbon skeleton of this compound can be achieved through carbon-carbon bond-forming reactions. One common strategy involves the alkylation of enolates derived from esters. vanderbilt.edu For instance, the enolate of a phenylacetate (B1230308) derivative can be reacted with a methylating agent.

Another powerful method involves the use of organometallic reagents. A palladium-catalyzed cross-coupling reaction between an aryl halide and a ketene (B1206846) silyl (B83357) acetal (B89532) has been used to synthesize related 2-aryl-2-methyl-propionic acid methyl esters with high yields (e.g., 94%). google.com This reaction involves the formation of a new carbon-carbon bond between the aromatic ring and the α-carbon of the ester. google.com

Enzymatic C-C bond formation is also a growing field, offering environmentally benign alternatives to traditional organic synthesis. nih.gov Enzymes such as aldolases and transketolases are well-established for creating new carbon-carbon bonds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |

| 4-bromo phenethyl alcohol | methyltrimethylsilyl dimethylketene (B1620107) acetal | Pd2(dba)3, t-Bu3P, ZnF2 | 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | 94% google.com |

Biocatalytic Approaches for Hydroxy Ester Production

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of α-hydroxy esters and related compounds.

Enzymatic Kinetic Resolution:

Kinetic resolution is a key strategy for obtaining enantiomerically enriched compounds. This method relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic mixture. Lipases are particularly effective for this purpose in the transesterification or hydrolysis of esters. For instance, Lipase B from Candida antarctica (CALB) is a widely used and highly stereoselective biocatalyst for the kinetic resolution of a variety of racemic alcohols and amines. mdpi.com The immobilized form of CALB, such as Novozym 435, is particularly popular due to its enhanced stability and reusability. researchgate.net

In the context of producing stereoisomers of this compound, a racemic mixture of the ester can be subjected to enzymatic kinetic resolution. The lipase would selectively acylate or hydrolyze one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. For example, in a transesterification reaction using an acyl donor, one enantiomer would be converted to an acylated product, allowing for the separation of the two enantiomers. The efficiency of such a resolution is determined by the enantioselectivity (E-value) of the enzyme.

While specific data on the kinetic resolution of this compound is not extensively reported, studies on analogous compounds demonstrate the feasibility of this approach. For example, the kinetic resolution of racemic 1-phenylethanol, a structurally related secondary alcohol, using CALB has been well-documented, achieving high enantiomeric excess.

Dynamic Kinetic Resolution:

To overcome the 50% theoretical yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a compatible chemical catalyst. For the synthesis of chiral α-hydroxy esters, a combination of a lipase and a racemization catalyst can theoretically convert the entire racemic starting material into a single desired enantiomer.

Deracemization:

Another advanced biocatalytic method is deracemization, which converts a racemate into a single enantiomer. The biocatalyst Candida parapsilosis ATCC 7330 has been successfully used for the deracemization of aliphatic β-hydroxy esters, achieving high optical purity (>99%) and good yields (up to 71%). nih.gov This process often involves a stereoselective oxidation of one enantiomer followed by a stereoselective reduction of the resulting ketone back to the desired enantiomer, or vice versa. While this has been demonstrated for β-hydroxy esters, the application to α-hydroxy esters like this compound presents a promising area for future research.

Table 1: Biocatalytic Approaches for Chiral Hydroxy Ester Production

| Method | Biocatalyst Example | Principle | Potential Application to this compound |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. | Production of enantiomerically enriched (R)- or (S)-Methyl 2-hydroxy-2-phenylpropanoate. |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. | Potentially allows for the complete conversion of the racemic ester to a single enantiomer. |

| Deracemization | Candida parapsilosis | Conversion of a racemic mixture into a single enantiomer through a sequence of stereoselective reactions. | A potential future method for the efficient production of a single stereoisomer. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Traditional multi-step syntheses often involve the use of stoichiometric reagents and protecting groups, leading to the generation of significant amounts of waste and low atom economy. By contrast, catalytic methods, including biocatalysis, are inherently more atom-economical. For the synthesis of this compound, designing a synthetic route that maximizes the incorporation of all reactant atoms into the final product is a key green chemistry goal.

Use of Greener Solvents:

Many organic reactions are performed in volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these hazardous solvents with more environmentally friendly alternatives. researchgate.net For the synthesis of this compound, several green solvents could be considered:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising alternative to tetrahydrofuran (B95107) (THF) and other ethereal solvents. It has a higher boiling point and lower water solubility than THF, which can be advantageous in certain reactions and work-up procedures. researchgate.net

Cyrene (dihydrolevoglucosenone): This bio-based solvent is a potential replacement for polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory restrictions due to their toxicity. whiterose.ac.ukrsc.org

Solvent-free reactions: Conducting reactions without a solvent, where one of the reactants acts as the solvent, is an ideal green chemistry scenario as it completely eliminates solvent-related waste. Lipase-catalyzed esterifications can often be performed under solvent-free conditions.

Catalysis:

The use of catalysts, particularly biocatalysts and reusable heterogeneous catalysts, is a cornerstone of green chemistry. As discussed in the previous section, enzymes like lipases offer a green alternative to traditional chemical catalysts for the synthesis of chiral molecules. They operate under mild conditions (temperature and pH), are biodegradable, and can often be recycled and reused, reducing waste and cost.

Table 2: Green Chemistry Considerations in this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefits |

|---|---|---|

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduces waste, lowers cost, and improves efficiency. |

| Use of Green Solvents | Replacing hazardous solvents with alternatives like 2-MeTHF, Cyrene, or conducting reactions solvent-free. | Reduces environmental impact and improves worker safety. |

| Catalysis | Employing biocatalysts (e.g., lipases) or other recyclable catalysts. | Mild reaction conditions, high selectivity, reduced waste, and potential for catalyst reuse. |

Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxy 2 Phenylpropanoate

Reaction Pathway Elucidation in Esterification and Transesterification

The formation and transformation of the ester group in Methyl 2-hydroxy-2-phenylpropanoate (B12648909) are central to its chemistry. Mechanistic studies of its synthesis via esterification and its conversion through transesterification reveal the fundamental principles of nucleophilic acyl substitution.

The esterification of 2-hydroxy-2-phenylpropanoic acid with methanol (B129727) to yield Methyl 2-hydroxy-2-phenylpropanoate typically proceeds via an acid-catalyzed pathway, often referred to as Fischer esterification. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. nih.govresearchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.netresearchgate.net Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. nih.govresearchgate.net The entire process is a sequence of equilibrium steps, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is another important reaction for modifying this compound. This reaction can be catalyzed by either acids or bases. researchgate.netresearchgate.net

Acid-Catalyzed Transesterification: Similar to Fischer esterification, the mechanism begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net The incoming alcohol then attacks the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the original methoxy (B1213986) group is eliminated as methanol, and deprotonation of the new carbonyl oxygen gives the transesterified product. researchgate.net

Base-Catalyzed Transesterification: Under basic conditions, the reaction is initiated by the deprotonation of the incoming alcohol by a strong base to form a more potent nucleophile, an alkoxide ion. researchgate.netresearchgate.net This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the new ester. researchgate.net

Lipases are also effective catalysts for the transesterification of esters like this compound. The enzymatic mechanism involves a catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site. researchgate.netnih.gov The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme complex. researchgate.netnih.gov This complex then reacts with the incoming alcohol to release the new ester and regenerate the enzyme. researchgate.netnih.gov

Table 1: Key Steps in Esterification and Transesterification Mechanisms

| Mechanism Type | Initiating Step | Key Intermediate | Leaving Group |

|---|---|---|---|

| Acid-Catalyzed Esterification | Protonation of carbonyl oxygen | Tetrahedral intermediate | Water |

| Acid-Catalyzed Transesterification | Protonation of carbonyl oxygen | Tetrahedral intermediate | Methanol |

| Base-Catalyzed Transesterification | Deprotonation of incoming alcohol | Tetrahedral intermediate | Methoxide |

| Lipase-Catalyzed Transesterification | Nucleophilic attack by serine hydroxyl | Acyl-enzyme complex | Methanol |

Studies on Chiral Induction Mechanisms in Asymmetric Syntheses

The synthesis of enantiomerically pure α-hydroxy esters is of significant interest due to their application as chiral building blocks in the pharmaceutical and fine chemical industries. researchgate.net For this compound, the stereocenter at the α-carbon means that it can exist as two enantiomers. Mechanistic studies into the asymmetric synthesis of this compound focus on understanding how chirality is induced and controlled.

A primary method for the asymmetric synthesis of chiral α-hydroxy esters is the enantioselective hydrogenation of the corresponding α-keto esters, in this case, methyl 2-oxo-2-phenylpropanoate. This transformation is often achieved using chiral metal catalysts, such as those based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP. researchgate.net The mechanism of this asymmetric hydrogenation involves the coordination of the keto ester to the chiral metal complex. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation that favors hydrogenation from one face over the other, leading to the preferential formation of one enantiomer. researchgate.net

Enzymatic kinetic resolution is another powerful strategy to obtain enantiomerically enriched this compound from a racemic mixture. nih.gov Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation or deacylation of the hydroxyl group. researchgate.netsigmaaldrich.com In a typical kinetic resolution via transesterification, a racemic mixture of this compound is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer at a much faster rate than the other. The mechanism relies on the specific fit of one enantiomer into the chiral active site of the enzyme. nih.gov This difference in reaction rates allows for the separation of the faster-reacting enantiomer (now as its acylated derivative) from the unreacted, slower-reacting enantiomer. The selectivity of the enzyme is crucial for achieving high enantiomeric excess. nih.gov

Table 2: Approaches to Asymmetric Synthesis of this compound

| Method | Precursor | Key Principle | Catalyst/Reagent |

|---|---|---|---|

| Asymmetric Hydrogenation | Methyl 2-oxo-2-phenylpropanoate | Enantioselective hydride transfer | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) |

| Enzymatic Kinetic Resolution | Racemic this compound | Enantioselective enzymatic acylation/deacylation | Lipases (e.g., Candida antarctica lipase B) |

Catalytic Mechanisms in Functional Group Transformations

The hydroxyl and ester functionalities of this compound allow for a range of catalytic functional group transformations. Understanding the mechanisms of these reactions is key to developing efficient synthetic routes to new molecules.

The hydroxyl group can be a target for various transformations. For instance, its oxidation to a ketone can be achieved using various catalytic systems. While not specific to this compound, the principles of alcohol oxidation are well-established. Transition metal catalysts, such as those based on ruthenium or palladium, can facilitate this transformation through mechanisms involving the formation of a metal-alkoxide intermediate followed by β-hydride elimination.

The ester group can also undergo a variety of catalytic transformations. For example, reduction of the ester to an alcohol can be accomplished using catalytic hydrogenation under more forcing conditions than the reduction of a ketone. The mechanism involves the coordination of the ester's carbonyl oxygen to the catalyst surface, followed by the addition of hydrogen across the carbonyl double bond.

Chemoenzymatic synthesis provides a powerful approach for the selective transformation of functional groups. For instance, a lipase could be used to selectively acylate the hydroxyl group of this compound, and this transformation could be part of a one-pot, multi-step sequence involving subsequent chemical catalysis steps. nih.gov The mechanism of the enzymatic step relies on the principles of enzyme catalysis as described in the previous sections.

Nucleophilic and Electrophilic Activation of the Hydroxyl and Ester Functionalities

The reactivity of this compound is dictated by the nucleophilic character of its hydroxyl group and the electrophilic nature of its ester carbonyl carbon.

Nucleophilic Activation of the Hydroxyl Group:

The hydroxyl group of this compound is a nucleophile and can participate in various reactions. Its nucleophilicity can be enhanced by deprotonation with a base to form an alkoxide. This alkoxide is a much stronger nucleophile and can readily react with electrophiles. For example, it can undergo Williamson ether synthesis by reacting with an alkyl halide to form an ether.

The hydroxyl group can also be converted into a better leaving group for nucleophilic substitution reactions. This is typically achieved by protonation in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate). The sulfonate group is an excellent leaving group, facilitating substitution by a wide range of nucleophiles.

Electrophilic Activation of the Ester Functionality:

The carbonyl carbon of the ester group is electrophilic and is susceptible to attack by nucleophiles. ncert.nic.in As discussed in the context of transesterification, the electrophilicity of the carbonyl carbon can be enhanced by protonation with an acid catalyst. researchgate.netresearchgate.net This makes the carbonyl group more reactive towards even weak nucleophiles.

The ester group can also be activated by the formation of an enolate. Treatment with a strong base can deprotonate the α-carbon, forming an ester enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as the Claisen condensation or alkylation reactions. The formation of chelated ester enolates can influence the stereochemical outcome of these reactions.

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 2 Hydroxy 2 Phenylpropanoate

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), advanced two-dimensional (2D) techniques and chiral auxiliaries are necessary to resolve complex structural and stereochemical questions.

Two-Dimensional (2D) NMR Spectroscopy

For a molecule with the complexity of methyl 2-hydroxy-2-phenylpropanoate (B12648909), 2D NMR experiments such as COSY, HSQC, and HMBC are critical for unambiguous assignment of all proton and carbon signals. emerypharma.comscience.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For methyl 2-hydroxy-2-phenylpropanoate, COSY would reveal correlations between the protons of the phenyl ring, but crucially, would show no correlation between the isolated methyl protons (C-CH₃) and the methoxy (B1213986) protons (-OCH₃), nor between these and the aromatic protons, confirming their separation by non-proton-bearing atoms. libretexts.orgyoutube.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the C-CH₃ group would show a cross-peak to its corresponding carbon signal, distinct from the correlation for the -OCH₃ group. youtube.comcolumbia.edu

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu It is exceptionally powerful for piecing together the molecular skeleton. Key HMBC correlations for this compound would include a cross-peak from the methyl protons (C-CH₃) to the quaternary carbon (C2) and the carbonyl carbon (C1), and from the methoxy protons (-OCH₃) to the carbonyl carbon, thereby confirming the ester functionality and its connection to the rest of the molecule. emerypharma.com

Interactive Table 1: Expected 2D NMR Correlations for this compound Note: This table is predictive, based on established NMR principles. Specific chemical shifts can vary with solvent and experimental conditions.

| Proton Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| Phenyl (ortho, meta, para) | Other phenyl protons | Corresponding aromatic carbons | Other aromatic carbons, Quaternary C2 |

| Hydroxyl (-OH) | None | None | Quaternary C2 |

| Methyl (-CH₃) | None | Methyl carbon | Quaternary C2, Carbonyl (C=O) |

| Methoxy (-OCH₃) | None | Methoxy carbon | Carbonyl (C=O) |

Chiral Shift Reagents

Determining the enantiomeric purity or absolute configuration of a chiral compound like this compound by NMR requires a chiral environment. This is often achieved using Chiral Shift Reagents (CSRs), typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. nih.govharvard.edunih.gov

When a racemic mixture of this compound is mixed with a single enantiomer of a CSR, two transient diastereomeric complexes are formed. These complexes have different magnetic environments, causing formerly equivalent signals of the two enantiomers (e.g., the sharp singlets for the -CH₃ or -OCH₃ groups) to resolve into two separate signals in the ¹H NMR spectrum. harvard.eduresearchgate.net The integration ratio of these newly separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise measurement of enantiomeric excess. nih.gov While this technique is powerful, achieving useful resolution may require careful optimization of the reagent, solvent, and temperature. harvard.edu

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₀H₁₂O₃.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

Calculated Exact Mass: (10 * 12.000000) + (12 * 1.007825) + (3 * 15.994915) = 180.078644 Da

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value (typically within 5 ppm), confirming the molecular formula and ruling out other isobaric compounds. nih.gov

Fragmentation Analysis

In addition to the molecular ion, mass spectrometry bombards molecules with energy, causing them to break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides further structural confirmation. libretexts.orgnih.govyoutube.com

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Lost Fragment | Identity of Observed Ion | Plausibility |

|---|---|---|---|

| 180 | - | [C₁₀H₁₂O₃]⁺ | Molecular Ion |

| 165 | •CH₃ | [M - CH₃]⁺ | Loss of the α-methyl group |

| 121 | •COOCH₃ | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (α-cleavage) |

| 105 | •CH(OH)COOCH₃ | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl ketones/esters |

| 77 | C₂H₅O₃ | [C₆H₅]⁺ | Phenyl cation |

| 59 | C₇H₅O | [COOCH₃]⁺ | Methoxycarbonyl cation |

The observation of a peak at m/z 121, corresponding to the loss of the methoxycarbonyl group (•COOCH₃), and a peak at m/z 105, representing the stable benzoyl cation, would be strong evidence for the proposed structure. docbrown.infoyoutube.comyoutube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Each functional group has characteristic vibrational frequencies, making these methods ideal for confirming their presence. While a full, experimentally verified spectrum for this compound is not widely published, its key absorptions can be predicted with high confidence based on data from closely related molecules like 2-hydroxy-2-methyl-1-phenylpropan-1-one and methyl lactate. researchgate.netresearchgate.netchemicalbook.com

O-H Stretch: A broad absorption band is expected in the IR spectrum, typically in the range of 3550-3200 cm⁻¹, characteristic of a hydrogen-bonded tertiary alcohol. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group is expected in the IR spectrum, typically around 1735-1750 cm⁻¹. docbrown.info

C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the C-O bond of the ester (around 1300-1200 cm⁻¹) and another for the C-O bond of the tertiary alcohol (around 1150-1050 cm⁻¹). docbrown.info

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govnih.gov Therefore, the symmetric stretching of the phenyl ring and the C-C backbone would be expected to produce strong signals in the Raman spectrum. researchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Hydroxyl | O-H stretch | 3550 - 3200 | Strong, Broad | Weak |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H | C-H stretch | 2995 - 2850 | Medium | Strong |

| Ester Carbonyl | C=O stretch | 1750 - 1735 | Strong | Medium |

| Phenyl Ring | C=C stretch | 1600 - 1450 | Medium-Strong | Strong |

| Ester C-O | C-O stretch | 1300 - 1200 | Strong | Weak-Medium |

| Alcohol C-O | C-O stretch | 1150 - 1050 | Medium | Weak |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While spectroscopic methods provide powerful tools for determining molecular connectivity and relative stereochemistry, X-ray crystallography remains the definitive method for determining the absolute configuration of a chiral molecule in the solid state. This technique requires a single, high-quality crystal of the compound.

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Were a crystal structure to be obtained from an enantiomerically pure sample, the analysis would provide a wealth of information:

Absolute Configuration: By using anomalous dispersion, typically with copper radiation, the analysis can unambiguously distinguish between the R and S enantiomers, providing a definitive assignment of the absolute stereochemistry at the C2 chiral center.

Molecular Conformation: It would reveal the precise three-dimensional arrangement of the atoms in the solid state, including the torsion angles between the phenyl ring, the ester group, and the hydroxyl group.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained, confirming the expected geometry.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing any hydrogen bonding involving the hydroxyl group or other non-covalent interactions that stabilize the crystal lattice.

The lack of a published crystal structure means that the absolute configuration of any given sample of this compound must be determined by other means, such as correlation to a known standard or through the use of chiral derivatizing agents combined with NMR or chromatography.

Computational and Theoretical Studies on Methyl 2 Hydroxy 2 Phenylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which governs its behavior in chemical reactions.

The electronic structure of a molecule is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For aromatic compounds like Methyl 2-hydroxy-2-phenylpropanoate (B12648909), the HOMO is typically associated with the π-electrons of the phenyl ring, while the LUMO is often a π* anti-bonding orbital.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govmalayajournal.org For Methyl 2-hydroxy-2-phenylpropanoate, the oxygen atoms of the hydroxyl and ester groups would be expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. In contrast, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating a site for nucleophilic attack. malayajournal.org

While specific DFT studies detailing the HOMO-LUMO energies for this compound are not widely available in the surveyed literature, calculations on analogous molecules provide a general understanding. For instance, theoretical studies on similar aromatic compounds allow for the prediction of reactivity patterns. researchgate.netresearchgate.net The reactivity of this compound is influenced by its functional groups; the nitrogen atoms in related molecules are noted as important for forming bonds, highlighting their reactivity. biosynth.com

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. The presence of a chiral center at the C2 carbon means the molecule exists as two enantiomers, (R)- and (S)-Methyl 2-hydroxy-2-phenylpropanoate.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the single bonds, such as the C-C bond connecting the phenyl ring and the C-O bonds. These calculations help in identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface.

In a related compound, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, conformational analysis revealed specific torsion angles that define the orientation of the side chain relative to the ring system. nih.gov For this compound, the orientation of the phenyl group relative to the ester and hydroxyl groups would be a primary determinant of conformational preference, influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. This involves modeling the reaction mechanism, locating the transition state structures, and calculating the activation energies.

For this compound, one could theoretically model its synthesis or its subsequent reactions. For example, the oxidation of the related 2-hydroxy-2-methylpropanoic acid has been studied kinetically, showing a process that involves complex formation followed by a slower redox step. rsc.org A computational study of such a reaction would involve calculating the geometries and energies of the reactants, products, and any intermediates. The transition state, which is the highest energy point along the reaction coordinate, would be identified and its structure characterized. The calculated energy difference between the reactants and the transition state provides the activation energy, a key factor in determining the reaction rate.

However, specific computational studies modeling the reaction mechanisms involving this compound, including transition state characterization, are not prominent in the reviewed scientific literature.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound are arranged in a specific three-dimensional lattice, known as the crystal structure. This arrangement is dictated by a network of intermolecular interactions. nih.gov Computational analysis can be used to understand and quantify these forces, which include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions from the phenyl rings. nsf.govmdpi.com

While a specific crystal structure determination for this compound was not found in the searched literature, analysis of closely related compounds provides significant insight into the likely interactions. For example, the crystal structure of Methyl 2-hydroxyimino-3-phenyl-propionate reveals a network of intermolecular hydrogen bonds of the types O–H···N and O–H···O, which play a crucial role in forming the supramolecular structure. researchgate.net

The table below summarizes the crystallographic data and hydrogen bond geometry for a related compound, illustrating the type of data obtained from such analyses.

Table 1: Crystal Data and Hydrogen Bond Geometry for Methyl 2-hydroxyimino-3-phenyl-propionate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6435(17) |

| b (Å) | 5.4957(11) |

| c (Å) | 21.146(4) |

| **β (°) ** | 97.12(3) |

| Hydrogen Bond (D-H···A) | D···A (Å) |

| O-H···N | 2.769 |

| O-H···O | 3.356 |

Data sourced from a study on a structurally related compound. researchgate.net

Derivatives, Analogues, and Role in Complex Chemical Synthesis

Synthesis of Functionalized Analogues through Derivatization of the Hydroxyl and Ester Groups

The hydroxyl and ester functionalities of methyl 2-hydroxy-2-phenylpropanoate (B12648909) are primary sites for derivatization, allowing for the synthesis of a wide range of functionalized analogues. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can undergo various chemical transformations. Common reactions include esterification and etherification. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can convert the hydroxyl group into a variety of ester derivatives. nih.govresearchgate.net Similarly, alkylation reactions, such as those employing methyl iodide in the presence of a suitable base, can yield the corresponding methyl ether. nih.gov These derivatizations are often performed to introduce specific functional groups, enhance stability, or to act as protecting groups during subsequent synthetic steps. nih.gov

Derivatization of the Ester Group: The methyl ester group is also amenable to modification. Saponification, the hydrolysis of the ester using a base like sodium hydroxide, yields the corresponding carboxylic acid, 2-hydroxy-2-phenylpropanoic acid. This acid can then be converted into other esters (transesterification) or amides by reaction with different alcohols or amines, respectively. The conversion to fatty acid methyl esters (FAMEs) through esterification is a common strategy to prepare samples for gas chromatography analysis. sigmaaldrich.com

Table 1: Examples of Derivatization Reactions

| Functional Group | Reagent | Product Type |

|---|---|---|

| Hydroxyl | Acyl Chloride/Anhydride | Ester |

| Hydroxyl | Alkyl Halide (e.g., Methyl Iodide) | Ether |

| Ester | Base (e.g., NaOH) then Acid | Carboxylic Acid |

| Carboxylic Acid | Alcohol/Catalyst | New Ester |

| Carboxylic Acid | Amine/Coupling Agent | Amide |

Methyl 2-hydroxy-2-phenylpropanoate as a Chiral Building Block in Multistep Synthesis

When used in its enantiomerically pure form, this compound becomes a valuable chiral building block in asymmetric synthesis. nih.govsigmaaldrich.comresearchgate.net The stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with specific three-dimensional arrangements.

The development of methods for the enantioselective synthesis of related compounds, such as the use of chiral catalysts in hydrogenation reactions, highlights the importance of controlling stereochemistry in these building blocks. nih.gov For example, the enantioselective [2+2] cycloaddition of allenoates with activated alkenes demonstrates a sophisticated approach to constructing chiral cyclobutane (B1203170) structures, where understanding the reaction mechanism is key to achieving high enantioselectivity. nih.gov The absolute configuration of chiral intermediates is often confirmed using techniques like chiroptical spectroscopy, comparing experimental data with theoretical calculations. researchgate.net

Integration into Macrocycles and Polymeric Architectures (e.g., Polyhydroxyalkanoates containing related units)

The bifunctional nature of the derivatives of this compound (i.e., the corresponding hydroxy acid) allows for their incorporation into larger molecular architectures such as macrocycles and polymers.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. wikipedia.org While this compound itself is not a direct monomer, related structures, specifically various (R)-β-hydroxy fatty acids, are the building blocks of these polymers. ugr.es The properties of PHAs can be tailored by the composition of their monomer units. nih.gov For instance, the inclusion of different monomers can alter the material's crystallinity, melting point, and flexibility. wikipedia.orgugr.es Research has explored the biosynthesis of PHAs containing various monomer units, including those with aromatic side chains, which could lead to polymers with novel properties. researchgate.net The general structure of PHAs consists of repeating hydroxyalkanoate units, and they are recognized for their biodegradability and biocompatibility. nih.govspecialchem.com These polymers can be produced from renewable resources and have applications in various fields, including medicine and as biofuels. ugr.esnih.gov

Exploitation in Natural Product Synthesis Strategies

Chiral building blocks derived from or analogous to this compound are employed in the total synthesis of natural products. The defined stereochemistry of these building blocks is crucial for constructing the often complex and stereochemically rich structures of natural products.

For example, the synthesis of a building block like (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, which is an intermediate for various natural products, relies on the principles of asymmetric synthesis where chiral precursors guide the formation of new stereocenters. researchgate.net The ability to create specific enantiomers of building blocks is essential for synthesizing the correct biologically active stereoisomer of a natural product.

Degradation and Environmental Fate Research of Phenylpropanoate Derivatives

Microbial Degradation Pathways of Phenylpropanoates

The microbial breakdown of phenylpropanoate derivatives is a key process in their environmental removal. While specific pathways for methyl 2-hydroxy-2-phenylpropanoate (B12648909) are not documented, extensive research on analogous compounds, particularly mandelic acid, provides a robust model for its potential biodegradation.

Bacteria, especially from the genus Pseudomonas, are well-known for their capability to degrade aromatic compounds. The degradation of mandelic acid in Pseudomonas putida is a widely studied pathway. nih.gov This pathway involves a series of enzymatic reactions that convert mandelic acid into central metabolic intermediates. nih.gov The process is initiated by mandelate (B1228975) racemase, which can interconvert the enantiomers of mandelic acid, followed by the action of S-mandelate dehydrogenase, leading to the formation of benzoylformate. nih.gov Subsequently, benzoylformate decarboxylase catalyzes the conversion of benzoylformate to benzaldehyde (B42025), which is then oxidized to benzoic acid by benzaldehyde dehydrogenase. nih.gov Benzoic acid then enters downstream degradation pathways. nih.gov

Another degradation route has been identified in Pseudomonas convexa, which metabolizes mandelic acid through a pathway involving different intermediates. rsc.org In this bacterium, the initial step is the hydroxylation of the aromatic ring to form 4-hydroxymandelic acid. rsc.org This is followed by the action of L-4-hydroxymandelate oxidase, which converts it to 4-hydroxybenzaldehyde. rsc.org The pathway continues with the formation of 4-hydroxybenzoic acid and subsequently 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage. rsc.org

Research on other phenylpropanoic acid derivatives, such as 3-phenylpropanoic acid, also reveals relevant degradation mechanisms. For instance, some bacteria can mineralize 3-phenylpropanoic acid, with cinnamic acid being identified as a major intermediate in this process. medicalnewstoday.com

The table below summarizes the key enzymes and intermediates in the degradation of mandelic acid by different bacterial strains, which can serve as a model for the potential microbial degradation of methyl 2-hydroxy-2-phenylpropanoate.

| Organism | Initial Substrate | Key Enzymes | Key Intermediates | Reference |

| Pseudomonas putida | Mandelic Acid | Mandelate racemase, S-mandelate dehydrogenase, Benzoylformate decarboxylase, Benzaldehyde dehydrogenase | Benzoylformic acid, Benzaldehyde, Benzoic acid | nih.gov |

| Pseudomonas convexa | DL-Mandelic Acid | L-Mandelate-4-hydroxylase, L-4-hydroxymandelate oxidase, Benzaldehyde dehydrogenase | 4-Hydroxymandelic acid, 4-Hydroxybenzaldehyde, 4-Hydroxybenzoic acid, 3,4-Dihydroxybenzoic acid | rsc.org |

Photochemical Stability and Environmental Transformation Studies

Alpha-hydroxy acids (AHAs) are known to have effects on the skin, including increasing its sensitivity to UV light, which suggests a degree of photoreactivity. medicalnewstoday.com The photochemical degradation of mandelic acid has been investigated, particularly in the context of advanced oxidation processes using semiconductor photocatalysts like titanium dioxide (TiO2). aelsindia.com In such systems, the photo-excited TiO2 can lead to the oxidation of mandelic acid. aelsindia.com These studies indicate that under certain conditions, organic compounds like mandelic acid can be selectively oxidized to valuable chemical products rather than being completely mineralized to carbon dioxide and water. aelsindia.com For instance, the photocatalytic conversion of mandelic acid derivatives can yield aromatic aldehydes. rsc.org

The stability of the radical formed upon photodetachment of deprotonated mandelic acid (mandelate) has also been studied. nih.gov The position of a proton within the molecule influences the stability of the resulting radical, with one isomer of the radical undergoing spontaneous decarboxylation. nih.gov This suggests that decarboxylation could be a potential photochemical transformation route.

The table below outlines findings from photochemical studies on mandelic acid, which may be indicative of the photochemical behavior of this compound.

| Study Type | Compound | Conditions | Key Findings | Reference |

| Photocatalytic Oxidation | Mandelic Acid | Titanium dioxide (TiO2) photocatalyst, UV/Visible light | Selective oxidation to other fine chemicals is possible; yield of photoproducts is dependent on catalyst concentration. | aelsindia.com |

| Photocatalytic Conversion | Mandelic Acid Derivatives | Co(II)/C3N4 photocatalyst, Solar light | High conversion rates to aromatic aldehydes were observed. | rsc.org |

| Photodetachment Study | Deprotonated R-Mandelic Acid | Cold anion spectroscopy | The stability of the radical formed upon photodetachment is dependent on intramolecular proton position, with one form leading to decarboxylation. | nih.gov |

These studies on analogous compounds suggest that this compound may undergo photochemical transformation in the environment, particularly in the presence of photocatalytic substances. Potential degradation pathways could involve oxidation of the alcohol group, decarboxylation, or transformations involving the aromatic ring. However, without direct experimental evidence, these remain inferred pathways.

Future Research Directions and Emerging Trends in the Synthesis and Application of Methyl 2 Hydroxy 2 Phenylpropanoate

The continued interest in α-hydroxy esters, driven by their utility as chiral building blocks and intermediates in various fields, has spurred significant research into novel and improved methods for their synthesis and application. Methyl 2-hydroxy-2-phenylpropanoate (B12648909), as a key representative of this class, is at the forefront of these developments. Future research is gravitating towards more sustainable, efficient, and precise synthetic strategies, alongside the expansion of its chemical utility through innovative applications.

Q & A

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

- Answer: Standardized assay protocols (e.g., fixed IC₅₀ measurement conditions) minimize variability. Meta-analyses of published data using tools like RevMan identify outliers and confounding factors (e.g., solvent choice in cell-based assays). Collaborative reproducibility studies under controlled conditions (e.g., NIH Rigor Standards) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.